molecular formula C18H13Cl2N3O2 B2407706 (E)-2-(2,4-dichlorophenoxy)-N'-(quinolin-6-ylmethylene)acetohydrazide CAS No. 1018148-19-0

(E)-2-(2,4-dichlorophenoxy)-N'-(quinolin-6-ylmethylene)acetohydrazide

Cat. No. B2407706
CAS RN: 1018148-19-0
M. Wt: 374.22
InChI Key: QFPADZJZCYGWPG-LSHDLFTRSA-N
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Description

(E)-2-(2,4-dichlorophenoxy)-N'-(quinolin-6-ylmethylene)acetohydrazide, also known as quinoline hydrazone, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with hydrazine hydrate, followed by the reaction with quinoline-6-carbaldehyde. The resulting product has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives have been extensively studied for their corrosion inhibition properties. For example, quinolin-5-ylmethylene derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in industrial applications to protect metals from corrosive environments (Saliyan & Adhikari, 2008). Another study demonstrated the application of acetohydrazide derivatives as corrosion inhibitors, providing insights into their protective efficiency and adsorption mechanisms (Yadav et al., 2015).

Antimicrobial Activities

Compounds synthesized from quinoline and its derivatives have been reported to exhibit significant antimicrobial activities. Research into succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates has demonstrated notable antibacterial and antifungal properties, suggesting their potential in developing new antimicrobial agents (Ahmed et al., 2006).

Synthesis and Characterization of Novel Compounds

The synthesis and structural characterization of novel quinoline-based compounds remain an active area of research. Studies on the synthesis of quinolinyl-substituted heterocyclic compounds have contributed to the development of new materials with potential applications in pharmaceuticals and materials science (Aleksanyan & Hambardzumyan, 2020).

Anticancer Activities

Research has also explored the anticancer properties of quinoline derivatives. Novel α-aminophosphonates based on quinazolinone moieties have been synthesized and evaluated for their anticancer activities, showcasing the therapeutic potential of quinoline-based compounds in oncology (Awad et al., 2018).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-14-4-6-17(15(20)9-14)25-11-18(24)23-22-10-12-3-5-16-13(8-12)2-1-7-21-16/h1-10H,11H2,(H,23,24)/b22-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPADZJZCYGWPG-LSHDLFTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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